![molecular formula C19H21ClFN3O B4696755 N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4696755.png)
N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of piperazine derivatives, which are known to have a wide range of pharmacological activities.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide exerts its pharmacological effects by binding to specific receptors in the brain and spinal cord. N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has a high affinity for the serotonin transporter, μ-opioid receptor, and α2-adrenergic receptor. By binding to these receptors, N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide modulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, pain, and anxiety.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide increases the levels of serotonin, dopamine, and norepinephrine in the brain, which are involved in the regulation of mood, pain, and anxiety. N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has also been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which are involved in the regulation of anxiety and pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the role of specific receptors in various diseases. However, one of the major limitations of N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is its poor solubility in water, which makes it difficult to administer in vivo. This limits its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. One area of research is the development of more water-soluble analogs of N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, which would improve its potential as a therapeutic agent. Another area of research is the investigation of N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide's potential as an antipsychotic agent. Studies have shown that N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has a high affinity for the dopamine D2 receptor, which is a target for many antipsychotic drugs. Finally, the investigation of N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide's potential as a treatment for drug addiction is another area of research. Studies have shown that N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has a high affinity for the μ-opioid receptor, which is involved in the regulation of drug reward and addiction.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its potential as an antidepressant. Studies have shown that N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has a high affinity for the serotonin transporter, which is a target for many antidepressant drugs. N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has also been shown to have anxiolytic effects in animal models.
Another area of research is N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide's potential as an analgesic. Studies have shown that N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has a high affinity for the μ-opioid receptor, which is a target for many pain-relieving drugs. N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has also been shown to have anticonvulsant effects in animal models.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-6-7-15(12-16(14)20)22-19(25)13-23-8-10-24(11-9-23)18-5-3-2-4-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGPACJDZMDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.